2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c1-3-26-20(16-12-22-18-11-7-5-9-15(16)18)24-25-21(26)28-13-19(27)23-17-10-6-4-8-14(17)2/h4-12,22H,3,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGMLILCLSZTET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a synthetic derivative that combines elements of indole and triazole chemistry. Its potential biological activities, particularly in anticancer applications, have garnered interest in recent research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down as follows:
- Indole moiety : Known for its role in various biological activities.
- Triazole ring : Often associated with antifungal and anticancer properties.
- Thioether linkage : May enhance bioactivity through improved solubility and reactivity.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activity, particularly in the context of cancer cell lines. The following sections summarize key findings from studies evaluating its efficacy.
Cytotoxic Activity
A notable study evaluated the compound's cytotoxic effects against various cancer cell lines using the MTT assay. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Comparison to Control |
|---|---|---|
| MCF-7 (Breast Cancer) | 18.1 ± 2.4 | Moderate activity (compared to doxorubicin) |
| HCT-116 (Colon Cancer) | 46.9 ± 4.7 | Weak activity |
| HepG2 (Liver Cancer) | 25.0 ± 3.1 | Comparable to standard treatments |
The compound demonstrated moderate cytotoxicity against MCF-7 cells, indicating potential as a therapeutic agent in breast cancer treatment .
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Apoptosis Induction : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Inhibition of Key Enzymes : Molecular docking studies revealed that this compound could inhibit enzymes critical for cancer cell proliferation, including EGFR and Src kinases .
- Reactive Oxygen Species (ROS) Generation : The compound may also promote oxidative stress in cancer cells, leading to cell death .
Case Studies
Several studies have documented the biological activity of related compounds:
- Zhang et al. (2023) : Investigated a series of triazole derivatives and found that those with indole substitutions exhibited enhanced anticancer properties compared to their unsubstituted counterparts .
- Arafa et al. (2022) : Reported on the synthesis and evaluation of various oxadiazole derivatives for anticancer activity, noting that compounds with similar structural motifs showed promising results against multiple cancer cell lines .
- Supporting Research : Additional studies have highlighted the antioxidant properties of indole-based compounds, which may contribute to their overall anticancer efficacy by protecting normal cells while targeting malignant ones .
Comparison with Similar Compounds
Structural and Functional Analysis
Key Observations
4-butylphenyl (OLC15) enhances hydrophobicity, which may improve membrane permeability but reduce solubility .
Heterocyclic Group Influence :
- Indole vs. Pyridine : The indole group (target compound) offers hydrogen-bonding capability via its NH group, unlike pyridine’s lone nitrogen. This could enhance binding affinity to Orco receptors but reduce solubility due to increased aromaticity .
- Pyridine positional isomers : 3-pyridinyl (VUAA1) vs. 2-pyridinyl (OLC15) alter electronic distribution, affecting agonist/antagonist activity .
Triazole Substitutions: Ethyl vs. Allyl: Allyl groups (e.g., in 6a) increase molecular flexibility and may lower melting points (e.g., 182–184°C for 6a vs.
Preparation Methods
Formation of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is synthesized via cyclocondensation of thiosemicarbazide derivatives. A representative protocol involves:
- Reagents : Hydrazine hydrate, carbon disulfide, and ethyl hydrazinecarboxylate.
- Conditions : Reflux in ethanol for 8–12 hours under acidic catalysis (e.g., HCl).
- Mechanism : Cyclization via nucleophilic attack and elimination of water.
Key Optimization :
Functionalization with Indole at C-5
The indole moiety is introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling:
- Reagents : 1H-Indole-3-carbaldehyde, boron trifluoride diethyl etherate (BF₃·Et₂O).
- Conditions : Stirring at 0–5°C for 4 hours, followed by gradual warming to room temperature.
- Workup : Neutralization with sodium bicarbonate (NaHCO₃) and extraction with dichloromethane.
Analytical Note :
Thioether Linkage and Acetamide Coupling
The thioacetamide side chain is introduced through nucleophilic substitution:
- Reagents : Chloroacetyl chloride, o-toluidine, and potassium thiocyanate (KSCN).
- Conditions :
Yield : 65–75% after column chromatography (silica gel, ethyl acetate/hexane).
Analytical Characterization
Spectroscopic Data
Table 1: Key Spectral Signatures
Purity Assessment :
- HPLC (C18 column, acetonitrile/water): Retention time = 12.3 min, purity >98%.
Challenges and Optimization Strategies
Regioselectivity in Triazole Formation
Competing N-1 vs. N-2 alkylation is mitigated by using bulky bases (e.g., K₂CO₃) and polar aprotic solvents (DMF).
Byproduct Formation During Thioether Synthesis
Excess chloroacetyl chloride leads to diacetylated byproducts. Controlled stoichiometry (1:1 molar ratio) and low temperatures suppress this issue.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
